molecular formula C5H3Br2ClN2 B581542 3,5-Dibromo-6-chloropyridin-2-amine CAS No. 1261269-84-4

3,5-Dibromo-6-chloropyridin-2-amine

Cat. No. B581542
M. Wt: 286.351
InChI Key: IPUVLSFBMNPJSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dibromo-6-chloropyridin-2-amine is a chemical compound with the molecular formula C5H3Br2ClN2 . It is used as a starting material for the production of many pharmaceutical compounds .


Molecular Structure Analysis

The molecular weight of 3,5-Dibromo-6-chloropyridin-2-amine is 286.35 . The InChI code for this compound is 1S/C5H3Br2ClN2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10) .


Physical And Chemical Properties Analysis

3,5-Dibromo-6-chloropyridin-2-amine is a solid compound . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

  • Selective Amination of Polyhalopyridines : A study by Ji, Li, and Bunnelle (2003) demonstrated the use of 3,5-Dibromo-6-chloropyridin-2-amine in the selective amination of polyhalopyridines, catalyzed by a palladium-Xantphos complex, yielding high isolated yields and chemoselectivity (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

  • Formation of Pyridine-Containing Macrocycles : Averin et al. (2005) reported on the palladium-catalyzed amination of 3,5-dihalopyridines, including 3,5-Dibromo-6-chloropyridin-2-amine, with linear polyamines leading to the formation of new pyridine-containing macrocycles (A. Averin et al., 2005).

  • Energetic Derivative Synthesis : Zhao Ku (2015) synthesized energetic compounds using 2-Chloro-3,5-dinitro-pyridin-4-amine and 6-chloro-3,5-dinitro-pyridin-2-amine, demonstrating the potential of halogenated pyridines in this field (Zhao Ku, 2015).

  • Solid-State Fluorescence Studies : Ershov et al. (2017) researched the solid-state fluorescence of compounds derived from 4-amino-2-aryl-6-chloropyridine-3,5-dicarbonitriles, highlighting applications in optical materials (O. V. Ershov et al., 2017).

  • Amination with Liquid Ammonia : Woźniak, Bańskira, and Szpakiewicz (1993) explored the amination of 3,5-dinitropyridine and its derivatives with liquid ammonia, yielding various amino-substituted compounds (M. Woźniak, Andrzej Bańskira, & B. Szpakiewicz, 1993).

  • Rearrangements in Aminations of Halopyridines : Pieterse and Hertog (2010) studied the rearrangements during aminations of halopyridines, providing insights into reaction mechanisms involving pyridine intermediates (M. Pieterse & H. J. Hertog, 2010).

  • Palladium-Catalyzed Heteroarylation : Abel et al. (2017) investigated the palladium-catalyzed heteroarylation of adamantylalkyl amines using dihalogenopyridines, including 3,5-Dibromo-6-chloropyridin-2-amine, demonstrating the utility in organic synthesis (A. Abel et al., 2017).

  • Synthetic Technology Optimization : Sheng-song (2010) optimized the synthetic technology for related compounds, underlining the importance of efficient synthesis methods in the utilization of such chemicals (Li Sheng-song, 2010).

  • Palladium-Catalyzed Aminations of 3,5-Dibromo-2-Pyrone : Lee and Cho (2003) described palladium-catalyzed coupling reactions of 3,5-Dibromo-2-pyrone with various amines, pertinent to the study of pyridine derivatives (Jin‐Hee Lee & C. Cho, 2003).

  • Three-Component Reactions with Amines : Ranjbar‐Karimi et al. (2014) explored three-component reactions involving chloropyridine derivatives, contributing to the understanding of complex organic reactions (R. Ranjbar‐Karimi, Aliyeh Khajeh-Khezri, & M. Anary‐Abbasinejad, 2014).

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral . The hazard statements associated with it are H302-H315-H319-H332-H335 . The precautionary statements are P261-P280-P305+P351+P338 .

properties

IUPAC Name

3,5-dibromo-6-chloropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2ClN2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUVLSFBMNPJSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Br)Cl)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704812
Record name 3,5-Dibromo-6-chloropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-6-chloropyridin-2-amine

CAS RN

1261269-84-4
Record name 3,5-Dibromo-6-chloropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
P Meti, YD Gong - RSC advances, 2017 - pubs.rsc.org
Herein we report the synthesis and characterization of two new D–A–D molecules 1,5-dimethyl-2,6-di(thiophen-2-yl)-1,5-dihyrodipyrrolo[3,2-b:3′,2′-e]pyrazine (2DT-DPP) and 1,5-…
Number of citations: 6 pubs.rsc.org

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